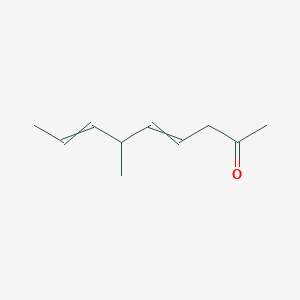

6-Methylnona-4,7-dien-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88691-59-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

6-methylnona-4,7-dien-2-one |

InChI |

InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-7,9H,8H2,1-3H3 |

InChI Key |

LACAINMQBHYHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C=CCC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Pathways of Dienones

Isolation and Identification from Biological Sources

Information regarding the isolation and identification of 6-Methylnona-4,7-dien-2-one from the specified biological matrices could not be located.

Presence in Plant Metabolomes (e.g., Cigar Filler Tobacco Leaves, Tea Varieties like Enshi Yulu Tea)

No studies confirming the presence of this compound in the metabolomes of cigar filler tobacco leaves or tea varieties such as Enshi Yulu tea were found in the conducted searches. While research on the volatile compounds in these plants is available, none of the accessed reports specifically identified this compound.

Characterization in Microbial Secondary Metabolites (e.g., Fungal Lipopeptides, Acremonium species)

Similarly, searches for the characterization of this compound as a secondary metabolite in fungi, including in lipopeptides or species of the genus Acremonium, did not return any relevant results.

Elucidation of Biosynthetic Routes

The biosynthetic routes leading to the formation of this compound are not documented in the available literature.

Investigation of Precursor Molecules and Enzymatic Transformations

No information was found regarding the specific precursor molecules or the enzymatic transformations that lead to the synthesis of this compound.

Roles of Specific Metabolic Pathways in Dienone Formation (e.g., Phenylalanine Metabolism, Carotenoid Biosynthesis)

There is no available research linking the formation of this compound to the metabolism of phenylalanine or the biosynthesis of carotenoids.

Microbial Biotransformations Affecting Dienone Content (e.g., Aroma-enhancing bacteria in tobacco extracts)

No studies were identified that describe the biotransformation or alteration of this compound content by aroma-enhancing bacteria or other microorganisms in tobacco extracts or any other medium.

Synthetic Methodologies and Chemoenzymatic Approaches

Strategies for the Total Synthesis of 6-Methylnona-4,7-dien-2-one and its Isomers

The total synthesis of this compound and its isomers relies on convergent strategies that build the carbon skeleton and install functional groups in a controlled manner. Key transformations include carbon-carbon bond-forming reactions to construct the diene system and subsequent or prior introduction of the ketone functionality.

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of conjugated dienes and polyenes. oup.com The Suzuki coupling, which pairs an organoboron compound with an organohalide, is particularly effective for creating conjugated dienones. oup.comorganic-chemistry.org This method allows for the construction of stereodefined diene systems by reacting vinylic boronates with halo-enones. oup.com The reaction is notable for its tolerance of various functional groups, including the essential carbonyl group, which often eliminates the need for protecting groups. oup.com

A general approach involves the coupling of a vinylic boronate with a suitable halo-enone partner in the presence of a palladium catalyst and a base. oup.com For instance, the synthesis of conjugated dienones has been achieved with high stereoselectivity through the palladium-catalyzed cross-coupling of (E)-1-alkenyl-1,3,2-benzodioxaboroles with 3-halo-2-alken-1-ones. oup.com

Cobalt-catalyzed carbonylative cross-coupling reactions also present a convergent pathway to dienones. This method can couple alkyl electrophiles with dienes under a low pressure of carbon monoxide, providing a stereospecific route to enantioenriched dienones from chiral starting materials. nih.gov The mechanism is proposed to involve an SN2 displacement of a tosylate by the cobalt catalyst, followed by CO insertion, diene insertion, and elimination to yield the final product. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Dienone Synthesis

| Coupling Partners | Catalyst System | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| (E)-1-Hexenyl-1,3,2-benzodioxaborole + 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | PdCl₂(PPh₃)₂ / NaOAc | Conjugated Dienone | High (Stereodefined) | oup.com |

| (S)-Alkyl Tosylate + Various Dienes | Anionic Cobalt Catalyst / CO (1 atm) | Chiral, Non-racemic Dienone | High (Stereospecific) | nih.gov |

| (E)-2-Phenylvinylboronic acid + Vinyl triflate | Palladium Catalyst | Conjugated Dienone | High (Stereoselective) | organic-chemistry.org |

Olefination reactions are fundamental to alkene synthesis and are widely used for constructing diene frameworks. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent methods in this class. conicet.gov.arorganic-chemistry.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgpressbooks.pub The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides, which contain an electron-withdrawing group, predominantly form (E)-alkenes. organic-chemistry.org This selectivity is crucial for constructing dienes with specific geometries.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers several advantages over the classical Wittig reaction. alfa-chemistry.comthieme-connect.com The phosphonate carbanions are more nucleophilic and generally provide excellent stereoselectivity for the (E)-alkene. alfa-chemistry.com Furthermore, the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. alfa-chemistry.com The HWE reaction is frequently used to synthesize α,β-unsaturated esters and ketones, which are precursors to or components of dienone systems. conicet.gov.ar For example, an efficient synthesis of (E,E)-dienylphosphonates has been developed via the HWE olefination of α,β-unsaturated aldehydes with tetraethyl methylenebisphosphonate. oup.com

Table 2: Comparison of Wittig and HWE Reactions for Olefin Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity | Ylide reactivity varies (stabilized vs. non-stabilized) | Generally more reactive than stabilized ylides |

| Stereoselectivity | Stabilized ylides → (E)-alkenes; Non-stabilized ylides → (Z)-alkenes | Predominantly (E)-alkenes |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |

| Applications | Broadly used for alkene synthesis from carbonyls. wikipedia.org | Widely used in natural product synthesis for C=C bond formation. conicet.gov.arthieme-connect.com |

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct route to β-hydroxy carbonyl compounds, which can be readily dehydrated to form α,β-unsaturated aldehydes or ketones. iitk.ac.inwikipedia.orgsrmist.edu.in This reaction is pivotal for constructing the enone moiety within a dienone structure.

The reaction involves the addition of an enolate ion (from an aldehyde or ketone) to another carbonyl compound. sigmaaldrich.com In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are reacted. wikipedia.org To achieve a single product and avoid a complex mixture, one of the carbonyl partners is often chosen to be non-enolizable (lacking α-hydrogens), or one carbonyl is added slowly to a pre-formed enolate of the other. wikipedia.org The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen. srmist.edu.in

For the synthesis of a dienone like this compound, an aldol strategy could involve the condensation of acetone (B3395972) (or its enolate) with an appropriate α,β-unsaturated aldehyde, such as 4-methylhepta-2,5-dienal. Subsequent dehydration of the resulting β-hydroxy ketone would yield the target conjugated dienone. The reaction conditions (base or acid catalysis, temperature) can be controlled to favor either the aldol addition product or the final enone. srmist.edu.in

Achieving regioselectivity and stereoselectivity is critical in the synthesis of complex molecules like dienones. Regioselectivity determines which constitutional isomer is formed, for example, in conjugate addition reactions where a nucleophile can add to different positions of a conjugated system (e.g., 1,4- vs. 1,6-addition). d-nb.infobeilstein-journals.org

In the context of dienone synthesis, regioselective reactions can dictate the precise placement of substituents. For instance, the aza-Michael addition of benzotriazole (B28993) to dienones has been shown to proceed with high 1,4-regioselectivity, catalyzed by potassium acetate (B1210297) under transition-metal-free conditions. researchgate.net Similarly, hypervalent iodine(III) reagents can be used for the regioselective ortho-phenylation of phenols to produce 6-phenylcyclohexa-2,4-dienones. wiley.com The regioselectivity in some photochemical cascades involving dienone formation is proposed to be controlled by steric and electronic repulsion in a transient carbene intermediate. rsc.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is often controlled through the use of chiral catalysts or auxiliaries, or by exploiting the inherent stereochemical biases of certain reactions. Palladium-catalyzed cyclization of β-alkylthio dienone derivatives, for example, affords 2-cyclopentenones in a regio- and stereoselective manner. rsc.org

Organometallic reagents are indispensable for the formation of carbon-carbon bonds. acs.org In the synthesis of dienones and related structures, they are commonly used in two main capacities: as nucleophiles in conjugate addition reactions and as partners in cross-coupling reactions.

Polyfunctional zinc and magnesium organometallic reagents are highly valued for their excellent functional group tolerance. acs.org Grignard reagents and organolithium compounds are also widely employed, although they are generally more reactive and less chemoselective. rsc.org These reagents can participate in conjugate addition to α,β,γ,δ-unsaturated systems (extended Michael acceptors). d-nb.infobeilstein-journals.org The regioselectivity of the addition (e.g., 1,4- vs. 1,6-addition) is a key challenge and can be influenced by the metal, the ligand, the substrate, and the reaction conditions. beilstein-journals.org

For example, the ring-opening of 2H-pyrans with organometallic reagents such as organoaluminums, Grignard reagents, and organolithium derivatives can produce conjugated dienols, which are direct precursors to dienones via oxidation. rsc.org This process occurs through the 1,2-addition of the organometallic reagent to the dienone that exists in equilibrium with the 2H-pyran. rsc.org

Asymmetric Synthesis and Enantioselective Control

Asymmetric synthesis aims to create chiral molecules as a single enantiomer. For a molecule like this compound, the methyl-substituted carbon at position 6 is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Enantioselective control is therefore a crucial aspect of its total synthesis.

Copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to polyenic Michael acceptors is a powerful method for generating new stereocenters. d-nb.infobeilstein-journals.org The use of chiral ligands in combination with a copper salt can effectively control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee) in the product. beilstein-journals.org Phosphoramidites and ferrocene-based ligands have proven to be effective chiral ligands for these transformations. d-nb.infobeilstein-journals.org

Another approach involves the stereospecific cross-coupling of chiral, non-racemic starting materials. A cobalt-catalyzed carbonylative cross-coupling has been reported to convert chiral secondary alkyl tosylates into enantioenriched dienones with high enantiospecificity, effectively transferring the stereochemistry of the starting material to the product. nih.gov

Aldol reactions can also be rendered enantioselective. The use of chiral auxiliaries, such as in the Evans aldol reaction, or chiral catalysts can direct the formation of one diastereomer and, subsequently, one enantiomer of the final product. researchgate.net For instance, the trimethylsilyl (B98337) enol ether of (3,5-heptadien-2-one)tricarbonyliron has been shown to undergo a completely stereoselective cross-aldol reaction with a chiral aldehyde, leading to separable diastereomeric ketols that can be converted to enantiopure products. researchgate.net

Table 3: Methods for Asymmetric Synthesis of Dienone-Related Structures

| Method | Reagents/Catalyst | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Dialkylzinc, Cu(OTf)₂, Chiral Phosphoramidite Ligand | Enantioselective 1,6-addition to dienones. | Chiral ketone with controlled stereocenter. | beilstein-journals.org |

| Stereospecific Cross-Coupling | Chiral Alkyl Tosylate, Diene, Anionic Cobalt Catalyst, CO | Transfer of stereochemistry from starting material. | Enantioenriched dienone. | nih.gov |

| Asymmetric Aldol Reaction | (Dienone)tricarbonyliron Complex, Chiral Aldehyde, TiCl₄ | Diastereoselective aldol addition with a chiral electrophile. | Separable diastereomeric ketols. | researchgate.net |

| Asymmetric Borylation | Dienone, Chiral Ligand, Boron Reagent | Desymmetrization of a prochiral dienone. | Chiral borylated intermediate. | pnas.org |

Compound Index

Chiral Auxiliaries and Catalysts in Stereoselective Dienone Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgup.ac.za Once the desired stereocenter is set, the auxiliary is removed and can often be recovered. up.ac.za In the context of synthesizing dienone structures, chiral auxiliaries are instrumental in achieving high levels of stereocontrol.

For instance, in the synthesis of precursors to molecules like Ieodomycin B, which shares a structural backbone with this compound, a thiazolidinethione chiral auxiliary is employed to control the stereochemistry of a key aldol reaction. mdpi.comnih.gov The auxiliary dictates the conformation of the titanium-bound enolate in the transition state, ensuring the approaching aldehyde reacts from a specific face to produce the desired "syn" aldol adduct with high predictability. wikipedia.orgmdpi.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Reactions |

|---|---|---|

| Oxazolidinones | Amide-based | Aldol, Alkylation, Diels-Alder |

| Thiazolidinethiones | Amide-based | Aldol (syn and anti) |

| Pseudoephedrine | Amide-based | Alkylation |

| Camphorsultam | Sulfonamide-based | Aldol, Alkylation, Diels-Alder |

Diastereoselective Synthetic Routes (e.g., Crimmins-modified Evans aldol reaction)

A notable application of this methodology is found in the total synthesis of Ieodomycin B, where a key fragment, (R,E)-1-((R)-4-Benzyl-2-thioxothiazolidin-3-yl)-3-hydroxy-6-methylnona-6,8-dien-1-one, is prepared. mdpi.comnih.gov The synthesis starts with an aldehyde that contains the requisite dienyl moiety for the target structure.

The reaction proceeds as follows:

The N-acetylthiazolidinethione chiral auxiliary is treated with TiCl₄ and a hindered base like diisopropylethylamine (DIPEA) to form a titanium Z-enolate. mdpi.comnih.gov

The chiral auxiliary blocks one face of the enolate, forcing the aldehyde, (E)-4-methylhexa-4,6-dienal, to approach from the less hindered side. chem-station.commdpi.com

The reaction proceeds through a closed, six-membered chair-like transition state, resulting in the formation of the syn-aldol adduct with excellent diastereoselectivity. wikipedia.orgchem-station.com

This reaction effectively establishes the C3 hydroxyl stereocenter in the nonanedienone backbone, demonstrating a reliable route to chiral precursors of this compound. mdpi.comresearchgate.net

Table 2: Key Steps in the Crimmins-Modified Evans Aldol for a Dienone Precursor mdpi.comnih.gov

| Step | Reactants | Reagents | Product | Yield |

|---|

| 1 | Thiazolidinethione auxiliary, (E)-4-methylhexa-4,6-dienal | 1. TiCl₄, DIPEA, DCM, -40 °C 2. Aldehyde, -78 °C | (R,E)-1-((R)-4-Benzyl-2-thioxothiazolidin-3-yl)-3-hydroxy-6-methylnona-6,8-dien-1-one | 55% |

Chemical Transformations and Derivatizations for Structural Modification

The dienone motif in this compound is ripe for a variety of chemical transformations, allowing for extensive structural modifications.

Functionalization of the Dienone System

The conjugated dienone system contains multiple reactive sites, primarily the electrophilic carbon atoms of the double bonds (C4 and C6) and the carbonyl carbon (C2). This allows for a range of functionalization reactions.

Conjugate Addition: Nucleophiles can add to the dienone system at the C5 or C7 position (via 1,4- or 1,6-addition, respectively). This is a common strategy for introducing new substituents. Copper-catalyzed methods are often employed for the functionalization of 1,3-dienes. researchgate.net

C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds. For aliphatic ketones, bimetallic Cu-Pd catalysis can achieve successive dehydrogenation to form enone and dienone intermediates in situ, which can then be coupled with other molecules. rsc.org Rhodium catalysts have also been used for the vinylic C-H functionalization of chalcones to produce dienones. rsc.org

Cycloaddition Reactions: The diene portion of the molecule can participate as the 4π component in Diels-Alder reactions with various dienophiles, leading to the formation of six-membered rings.

Interconversion of Carbonyl Derivatives

The ketone functional group at the C2 position is a versatile handle for chemical modification. Standard carbonyl chemistry allows for its conversion into a wide array of other functional groups.

A key example is the transformation of the aldol adduct from the Crimmins reaction during the synthesis of Ieodomycin B. mdpi.comnih.gov

The initial thiazolidinethione adduct is converted directly into a Weinreb amide ((R,E)-3-Hydroxy-N-methoxy-N,6-dimethylnona-6,8-dienamide) using N,O-dimethylhydroxylamine hydrochloride and imidazole. nih.gov This transformation is valuable because Weinreb amides are stable intermediates that can be cleanly converted to aldehydes or ketones without over-addition.

The resulting Weinreb amide is then selectively reduced to an aldehyde ((R,E)-3-((4-methoxybenzyl)oxy)-6-methylnona-6,8-dienal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov

Other potential interconversions include:

Reduction to the corresponding secondary alcohol using reagents like sodium borohydride.

Conversion to Imines/Oximes through reaction with primary amines or hydroxylamine.

Olefinations like the Wittig reaction to replace the C=O bond with a C=C bond.

Table 3: Example of Carbonyl Derivative Interconversion in a Dienone Precursor Synthesis nih.gov

| Starting Material | Reagents | Product Functional Group |

|---|---|---|

| (R,E)-1-((R)-4-Benzyl-2-thioxothiazolidin-3-yl)-3-hydroxy-6-methylnona-6,8-dien-1-one | MeONHMe•HCl, imidazole, DCM | Weinreb Amide |

Rearrangement and Cascade Reactions in Dienone Synthesis

Rearrangement and cascade reactions provide elegant and efficient pathways for constructing complex molecules from simpler precursors, often forming multiple bonds and stereocenters in a single operation.

Sulfoxide-Sulfenate Rearrangements: The Mislow-Evans rearrangement is a thermal mdpi.comnih.gov-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate, which is then typically trapped with a thiophile to yield an allylic alcohol. nih.govwikipedia.orgwpmucdn.com This process allows for the transfer of chirality from sulfur to carbon. wikipedia.org A related and highly relevant transformation is the base-induced rearrangement of 2-sulfinyl dienes. In this reaction, allylic deprotonation of the sulfinyl diene generates a bis-allylic sulfoxide intermediate, which undergoes a regioselective mdpi.comnih.gov-sigmatropic rearrangement to furnish enantioenriched dienyl diols. nih.govnih.gov This methodology offers a route to functionalized diene systems where the sulfoxide group acts as the sole element of stereocontrol. nih.gov

Acyl Radical Cascades: Acyl radicals, often generated from precursors like selenoesters, can initiate powerful cascade reactions. byu.edu These reactions typically involve the addition of the acyl radical to one or more π-bonds in an intramolecular fashion, leading to the rapid construction of polycyclic systems. byu.eduresearchgate.net While highly effective for creating complex ring structures like those in the Lycopodium alkaloids, their application in the direct synthesis of simple acyclic dienones is less common, as the reaction sequences are programmed for cyclization. byu.eduacs.org

Reactivity and Mechanistic Studies of Dienones

Reactivity of the Conjugated Dienone System

The conjugated system of a dienone, characterized by alternating double and single bonds terminating in a carbonyl group, is a versatile platform for a variety of chemical reactions. This section will delve into the cycloaddition, electrophilic and nucleophilic addition, and isomerization and rearrangement pathways of such systems, with a focus on acyclic dienones analogous to 6-methylnona-4,7-dien-2-one.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. In the case of a dienone, the conjugated diene component can react with a dienophile. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com For an acyclic dienone like this compound, it must adopt an s-cis conformation for the reaction to occur. wikipedia.orgmasterorganicchemistry.com While the s-trans conformer is generally more stable, the two are often in rapid equilibrium, allowing the reaction to proceed.

| Diene | Dienophile | Product | Yield (%) | Reference |

| Acyclic Dienone | Maleic Anhydride | Cyclohexene derivative | High | mnstate.edu |

| 1,3-Butadiene | Methyl Vinyl Ketone | 4-Acetyl-1-cyclohexene | 75 | General textbook example |

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between an enone and an alkene are a powerful tool for the synthesis of cyclobutane rings. wikipedia.orgresearchgate.net This reaction proceeds through the photoexcitation of the enone to a triplet state, which then adds to the alkene in a stepwise manner via a diradical intermediate. wikipedia.org For acyclic enones, these reactions can be inefficient under standard UV photolysis due to competing cis-trans isomerization. nih.govorganic-chemistry.org However, the use of visible light photocatalysis with ruthenium(II) complexes has enabled efficient and highly diastereoselective crossed [2+2] cycloadditions of acyclic enones. nih.govorganic-chemistry.org

| Enone | Alkene | Catalyst | Yield (%) | Diastereoselectivity | Reference |

| Phenyl Vinyl Ketone | Methyl Vinyl Ketone | Ru(bpy)₃²⁺ | 84 | >10:1 dr | nih.govorganic-chemistry.org |

| 4-Methoxy-phenyl Vinyl Ketone | Methyl Vinyl Ketone | Ru(bpy)₃²⁺ | 75 | >10:1 dr | organic-chemistry.org |

| 2-Thienyl Vinyl Ketone | Methyl Vinyl Ketone | Ru(bpy)₃²⁺ | 78 | >10:1 dr | organic-chemistry.org |

Electrophilic and Nucleophilic Additions to the Double Bonds

Electrophilic Additions: Conjugated dienes readily undergo electrophilic addition. The reaction of a conjugated diene with an electrophile like HBr can lead to two products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.orgchemistrynotmystery.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The distribution of the products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control and the 1,2-adduct, which is formed faster, predominates. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product. wikipedia.orgmasterorganicchemistry.com

| Diene | Reagent | Conditions | Major Product | Minor Product | Reference |

| 1,3-Butadiene | HBr | Low Temp. | 3-Bromo-1-butene (1,2-adduct) | 1-Bromo-2-butene (1,4-adduct) | libretexts.orglibretexts.org |

| 1,3-Butadiene | HBr | High Temp. | 1-Bromo-2-butene (1,4-adduct) | 3-Bromo-1-butene (1,2-adduct) | libretexts.orglibretexts.org |

Nucleophilic Additions (Michael Addition): The conjugated system of a dienone is susceptible to nucleophilic attack at the β-carbon, a reaction known as the Michael addition or conjugate addition. libretexts.orgchemistrysteps.comacs.orgnih.gov182.160.97 This reaction is particularly effective with soft nucleophiles, such as enolates, cuprates, and thiolates. chemistrysteps.com The reaction involves the formation of a new carbon-carbon bond and results in a 1,5-dicarbonyl compound or a related structure. libretexts.orgchemistrysteps.com

| Michael Donor (Nucleophile) | Michael Acceptor (Enone) | Product | Yield (%) | Reference |

| Diethyl Malonate Enolate | Methyl Vinyl Ketone | Diethyl 2-(3-oxobutyl)malonate | 85 | General textbook example |

| Thiophenol | Cyclohexenone | 3-(Phenylthio)cyclohexanone | 95 | General textbook example |

Isomerization and Rearrangement Pathways

Isomerization: Acyclic dienones can undergo isomerization, such as the conversion of alkynones to dienones, which can be catalyzed by palladium complexes. organic-chemistry.org Acid- and base-catalyzed anti to syn isomerization has also been observed in (dienone)tricarbonyliron compounds. pressbooks.pub

Dienone-Phenol Rearrangement: A significant rearrangement reaction of cyclic dienones is the dienone-phenol rearrangement, which involves the acid-catalyzed conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). organic-chemistry.orglibretexts.org This reaction proceeds through a carbocation intermediate and is driven by the formation of a stable aromatic ring. organic-chemistry.orglibretexts.orglumenlearning.com While this is a characteristic reaction of cyclic dienones, analogous rearrangements in acyclic systems are less common but can be envisioned under specific structural and reaction conditions.

| Starting Material | Conditions | Product | Driving Force | Reference |

| 4,4-Dimethylcyclohexadienone | H₂SO₄ | 3,4-Dimethylphenol | Aromatization | organic-chemistry.orglibretexts.org |

| Santonin | H₂SO₄ | Desmotroposantonin | Aromatization | libretexts.org |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a site of rich chemical reactivity, primarily involving nucleophilic attack at the electrophilic carbonyl carbon and reactions involving the adjacent α-carbons.

Nucleophilic Acyl Substitution and Addition Reactions

Ketones undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. fiveable.melibretexts.orgnih.gov Unlike aldehydes, which can be oxidized, ketones are generally resistant to oxidation except under harsh conditions.

Grignard Reaction: Grignard reagents (RMgX) are potent nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. acs.orgfiveable.melibretexts.orgwikipedia.orglibretexts.orgadichemistry.com The reaction proceeds via a tetrahedral intermediate. wikipedia.org It's important to note that Grignard reagents are also strong bases and will react with any acidic protons present in the molecule or solvent. nih.gov In the context of a dienone, Grignard reagents can potentially undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system. The outcome often depends on the nature of the Grignard reagent and the reaction conditions. The use of copper catalysts can favor the 1,4-addition pathway. khanacademy.org

Wittig Reaction: The Wittig reaction provides a versatile method for converting ketones into alkenes. masterorganicchemistry.comchemistrysteps.comnih.govlibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the ketone carbonyl to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the alkene and triphenylphosphine oxide. nih.govmakingmolecules.comchemtube3d.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. lumenlearning.commakingmolecules.comnih.gov

| Ketone | Wittig Reagent | Product | Stereoselectivity | Reference |

| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | N/A | nih.gov |

| Acetone (B3395972) | Ethyl(triphenyl)phosphoranylideneacetate | Ethyl 3-methylbut-2-enoate | (E)-isomer favored | nih.gov |

| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | 3-Phenylacrylonitrile | (E)-isomer favored | nih.gov |

α-Deprotonation and Enolate Chemistry

The α-hydrogens of a ketone are acidic and can be removed by a strong base to form an enolate ion. libretexts.orgucla.edu This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Enolate Formation: The formation of an enolate is a crucial step in many reactions of ketones. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to completely and irreversibly form the lithium enolate at low temperatures. libretexts.orglibretexts.orgucla.edu For an unsymmetrical ketone, the regioselectivity of enolate formation can be controlled. The use of a bulky base like LDA at low temperatures favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), while thermodynamic conditions (weaker base, higher temperature) favor the more stable, more substituted thermodynamic enolate.

| Ketone | Base | Conditions | Major Enolate | Reference |

| 2-Methylcyclohexanone | LDA | -78 °C, THF | 2-Methyl-1-cyclohexen-1-olate (Kinetic) | libretexts.org |

| 2-Methylcyclohexanone | NaOEt | EtOH, 25 °C | 6-Methyl-1-cyclohexen-1-olate (Thermodynamic) | libretexts.org |

Enolate Alkylation: Enolates can be alkylated by reaction with alkyl halides in an SN2 reaction. libretexts.orglibretexts.orgmakingmolecules.com This reaction is a valuable method for forming new carbon-carbon bonds at the α-position of a ketone. The reaction works best with primary and secondary alkyl halides, as tertiary halides tend to undergo elimination. libretexts.org

| Ketone | Base | Alkyl Halide | Product | Yield (%) | Reference |

| Cyclohexanone | LDA | Methyl Iodide | 2-Methylcyclohexanone | 80-90 | libretexts.org |

| 2-Pentanone | LDA | Benzyl Bromide | 1-Phenyl-3-hexanone | 75 | libretexts.org |

| 3-Pentanone | LDA | Allyl Bromide | 4-Allyl-3-pentanone | 85 |

Chemoselectivity and Regioselectivity in Dienone Reactions

The presence of multiple functional groups in dienones necessitates a careful consideration of chemoselectivity—the preferential reaction of a reagent with one functional group over another. In the case of this compound, the primary reactive sites are the carbonyl group of the ketone and the two olefinic double bonds. The outcome of a reaction is highly dependent on the nature of the reagent employed.

For instance, nucleophilic attack can be directed towards either the carbonyl carbon or one of the double bonds in a conjugate addition. The regioselectivity of such an attack is influenced by both electronic and steric factors. The methyl group at the 6-position exerts a significant steric and electronic influence on the reactivity of the dienone system. Electronically, the methyl group is weakly electron-donating, which can influence the electron density distribution across the conjugated system.

In cycloaddition reactions, such as the Diels-Alder reaction, the dienone can act as the dienophile. The regioselectivity of the Diels-Alder reaction is a well-studied phenomenon, often predictable by considering the electronic properties of the diene and dienophile. For an unsymmetrical dienophile like this compound, the orientation of the cycloaddition is governed by the alignment of the frontier molecular orbitals of the reactants. Generally, the reaction proceeds to form the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

The presence of a methyl group can influence the electron density of the double bonds, thereby directing the regiochemical outcome of the cycloaddition. For example, in the reaction of a substituted diene with an unsymmetrical dienophile, the substituent on the diene can direct the incoming dienophile to a specific position. Dienes with substituents at the terminus (1-substituted) tend to yield "ortho" products, while those with substituents at the 2-position favor the "para" product. masterorganicchemistry.com

Catalyst control is another powerful tool for dictating regioselectivity in dienone reactions. For example, palladium-catalyzed heteroannulation reactions of 1,3-dienes have shown that the choice of ligand can control the regiochemical outcome of the reaction, providing access to different constitutional isomers from the same starting materials. nih.govchemrxiv.org This level of control is crucial in the synthesis of complex molecules where precise control over the connectivity of atoms is required.

Below is a table summarizing the expected regiochemical outcomes in the reactions of a hypothetical substituted dienone under different conditions, drawing parallels to the potential reactivity of this compound.

| Reagent/Condition | Potential Reactive Site | Expected Major Regioisomer | Influencing Factors |

| Nucleophile (e.g., Grignard reagent) | C2 (carbonyl carbon) vs. C4/C5 (conjugate addition) | Attack at the carbonyl carbon is often favored with hard nucleophiles, while soft nucleophiles may prefer conjugate addition. | Hard-Soft Acid-Base (HSAB) principle, steric hindrance around the double bonds. |

| Electrophile (e.g., HBr) | C4=C5 vs. C7=C8 double bond | Addition to the more electron-rich and less sterically hindered double bond. | Electronic effects of the methyl group, steric hindrance. |

| Diene (in Diels-Alder) | C4=C5 double bond as dienophile | Formation of the "ortho" or "meta" adduct depending on the diene's substitution pattern. | Frontier Molecular Orbital (FMO) theory, substituent effects on the diene. |

| Pd-catalyst with specific ligand | C4=C5 or C7=C8 double bond | Ligand-dependent formation of different regioisomeric products in cross-coupling reactions. | Steric and electronic properties of the phosphine ligand. nih.govchemrxiv.org |

Influence of Stereochemistry on Reaction Outcomes

The stereochemical outcome of reactions involving dienones is a critical aspect, particularly when new stereocenters are formed. For acyclic systems like this compound, achieving high diastereoselectivity requires control over the conformation of the molecule during the reaction. researchgate.net

In reactions where a new chiral center is created from a prochiral center, such as the reduction of the ketone or addition to one of the double bonds, the stereochemistry of the product is determined by the facial selectivity of the attack. If the starting material is achiral, a racemic mixture of enantiomers will be produced unless a chiral reagent or catalyst is used. lumenlearning.com

The methyl group at the 6-position in this compound introduces a prochiral center. Reactions at the adjacent double bond (C4=C5) or the carbonyl group can be influenced by this existing stereochemical information, potentially leading to diastereoselective outcomes. The conformational preferences of the acyclic chain will play a crucial role in determining the approach of the reagent and thus the stereochemistry of the product. researchgate.net

In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. This means that if the dienophile has a specific stereochemistry (e.g., cis or trans), that stereochemistry will be transferred to the newly formed six-membered ring. masterorganicchemistry.com For an acyclic dienophile like this compound, the stereochemistry of the product will depend on the conformation of the dienophile in the transition state.

The following table illustrates the potential stereochemical outcomes for reactions of a prochiral acyclic dienone, analogous to this compound.

| Reaction Type | Stereochemical Consideration | Expected Outcome | Controlling Factors |

| Reduction of Ketone | Facial selectivity of hydride attack on the prochiral carbonyl. | Formation of a pair of enantiomeric alcohols. If a chiral reducing agent is used, one enantiomer may be favored. | Steric hindrance from the dienone backbone, nature of the reducing agent. |

| Epoxidation of C4=C5 double bond | Diastereoselectivity due to the influence of the C6-methyl group. | Formation of diastereomeric epoxides. The ratio will depend on the directing effect of the methyl group. | Conformational preferences of the acyclic chain, directing effects of nearby functional groups. |

| Diels-Alder Reaction | Endo/Exo selectivity and facial selectivity. | Formation of endo and exo diastereomers. The facial selectivity will depend on the approach of the diene to the two faces of the dienophile. | Steric interactions in the transition state, secondary orbital interactions. |

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While comprehensive, experimentally derived NMR data for 6-Methylnona-4,7-dien-2-one is not extensively published, spectral data can be accurately predicted using computational algorithms based on large databases of known compounds. This predicted data provides a strong foundation for its structural identification.

The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons through chemical shifts (δ) and splitting patterns. For this compound, distinct signals are expected for the vinyl protons, the allylic protons, the protons adjacent to the carbonyl group, and the various methyl groups.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, a characteristic feature of ketones. The sp²-hybridized carbons of the two double bonds would appear in the olefinic region, while the sp³-hybridized carbons would be found in the upfield region of the spectrum.

Predicted ¹H NMR Data (in CDCl₃)

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (CH₃) | 2.15 | s |

| H3 (CH₂) | 3.10 | d |

| H4 (CH) | 5.55 | dt |

| H5 (CH) | 5.65 | dt |

| H7 (CH) | 5.40 | qd |

| H8 (CH) | 5.25 | dq |

| H9 (CH₃) | 1.70 | d |

Predicted ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | 29.8 |

| C2 (C=O) | 208.5 |

| C3 (CH₂) | 49.5 |

| C4 (CH) | 125.0 |

| C5 (CH) | 130.0 |

| C6 (CH) | 35.0 |

| C7 (CH) | 128.0 |

| C8 (CH) | 123.0 |

| C9 (CH₃) | 18.0 |

Note: The data presented in the tables are predicted values and may differ slightly from experimental results. The exact chemical shifts and coupling constants would need to be confirmed by experimental acquisition.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and piecing together the complete molecular structure by revealing through-bond and through-space correlations between nuclei. umn.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uniroma1.it For this compound, COSY would show correlations between H4 and H5, H3 and H4, H5 and the 6-CH proton, the 6-CH proton and H7, and H7 and H8, as well as between H8 and the H9 methyl protons. This allows for the mapping of the entire proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). uniroma1.itagh.edu.pl This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal at δ 2.15 ppm would correlate to the carbon signal at δ 29.8 ppm, confirming the C1 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). uniroma1.itagh.edu.pl It is key for connecting different spin systems and identifying quaternary carbons. Crucial HMBC correlations for confirming the structure of this compound would include the correlation from the H1 methyl protons (δ ~2.15 ppm) to the C2 carbonyl carbon (δ ~208.5 ppm) and from the 6-methyl protons to both C5 and C7.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with 2D techniques. It provides information about the multiplicity of carbon atoms (CH, CH₂, CH₃), while quaternary carbons are absent. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the differentiation of the carbon types in the molecule. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, often creating a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₆O), the calculated exact mass of the neutral molecule is 152.120115 Da. HRESIMS analysis would be expected to detect the protonated ion [C₁₀H₁₇O]⁺ at a mass-to-charge ratio (m/z) of 153.12792, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds. researchgate.net In this technique, the components of a mixture are first separated by GC based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum is a fingerprint for the molecule, showing the molecular ion (if stable enough) and characteristic fragment ions. Identification of this compound in a sample, such as an essential oil extract from Harpagophytum procumbens, is achieved by matching its retention time and mass spectrum with those of an authentic standard or with entries in a spectral library like NIST or Wiley. mdpi.com The fragmentation pattern under EI would likely include a prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ acylium ion, a characteristic fragment for methyl ketones. Quantification can be performed by integrating the peak area of a specific ion.

For ketones that are difficult to ionize or are present in trace amounts, chemical derivatization can significantly enhance detection sensitivity in mass spectrometry. wikimedia.org Girard reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are specifically designed for this purpose. nih.gov

These reagents contain a hydrazide functional group that reacts selectively with the carbonyl group of aldehydes and ketones to form a stable hydrazone. ddtjournal.com The key feature of Girard reagents is the presence of a permanently charged quaternary ammonium (B1175870) (in GirT) or pyridinium (B92312) (in GirP) moiety. wikimedia.orgsigmaaldrich.com This "pre-charged" tag ensures that the resulting derivative is readily ionized in ESI-MS, dramatically increasing the signal intensity and allowing for highly sensitive detection and quantification, even in complex biological or environmental matrices. The reaction of this compound with a Girard reagent would convert the neutral ketone into a cationic hydrazone, making it ideally suited for positive-ion ESI-MS/MS analysis. ddtjournal.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for characterizing the molecular structure of this compound. Infrared (IR) spectroscopy probes the vibrational modes of its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

For this compound, the most prominent absorption bands are expected to be associated with the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the dienone system. The C-H bonds of the methyl and methylene (B1212753) groups also exhibit characteristic stretching and bending vibrations.

Key IR Absorption Bands for Ketones and Alkenes:

C=O Stretch: Saturated aliphatic ketones typically show a strong absorption band in the region of 1715 cm⁻¹. libretexts.org For α,β-unsaturated ketones, this band shifts to a lower wavenumber, generally appearing between 1685-1666 cm⁻¹. libretexts.org

C=C Stretch: The stretching vibration of a carbon-carbon double bond usually results in a moderate band around 1680-1640 cm⁻¹. vscht.cz

C-H Stretch: Alkenes and aromatic compounds exhibit C-H stretching vibrations at frequencies slightly above 3000 cm⁻¹, which is a useful diagnostic feature. libretexts.orgvscht.cz In contrast, the C-H stretches in alkanes appear below 3000 cm⁻¹. vscht.cz

A study on related compounds reported IR data showing characteristic peaks for similar functional groups. For instance, in the analysis of (S,E)-5-Isopropyl-8-methylnona-6,8-dien-2-one, relevant spectral data was obtained, confirming the presence of these key functional groups. beilstein-journals.org

Table 1: Predicted Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1685-1666 | Strong |

| C=C (Alkene) | Stretch | 1680-1640 | Medium |

| =C-H (Alkene) | Stretch | > 3000 | Medium |

| C-H (Alkyl) | Stretch | < 3000 | Medium-Strong |

This table is based on general spectroscopic principles and data for analogous compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the chromophores within a molecule, which are the parts of the molecule that absorb light in the UV-Vis region. For this compound, the conjugated diene and the carbonyl group constitute the primary chromophore.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation within the chromophore. In general, as the extent of conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift).

Table 2: General UV-Vis Absorption Characteristics of Enones and Dienes

| Chromophore | Electronic Transition | Typical λmax Range (nm) |

| Conjugated Diene | π → π | 215 - 250 |

| α,β-Unsaturated Ketone | π → π | 210 - 250 |

| α,β-Unsaturated Ketone | n → π* | 310 - 330 |

This table provides general ranges and the actual λmax for this compound may vary based on its specific substitution pattern and solvent.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of stereocenters within a molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique that provides information about the stereochemistry of a molecule. encyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a chiral compound. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. researchgate.netmdpi.com

The determination of the absolute configuration of chiral centers can often be achieved by comparing the experimental ECD spectrum with that of a known standard or with spectra generated through quantum-chemical calculations. nih.gov For instance, in the structural elucidation of related natural products, a negative Cotton effect observed in the ECD spectrum was used to assign the absolute configuration of a stereocenter. researchgate.net The conformation of the molecule significantly influences the ECD spectrum, and computational modeling is often employed to account for different conformational states. mdpi.comnih.gov

While specific ECD data for this compound is not available in the provided search results, the application of ECD spectroscopy would be a critical step in unambiguously defining its stereochemistry if chiral centers are present.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound, allowing for its separation from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

In the analysis of complex mixtures containing compounds structurally similar to this compound, HPLC has proven effective. For example, diastereomers of related compounds have been successfully separated using HPLC, as indicated by their different retention times. researchgate.net The choice of stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition is critical for achieving optimal separation. For instance, a chiral stationary phase can be employed for the separation of enantiomers. rsc.org

The development of a robust HPLC or UPLC method is crucial for quality control, allowing for the determination of the purity of this compound and the quantification of any impurities. bas.bg Method parameters such as flow rate, column temperature, and injection volume are optimized to ensure reliable and reproducible results. d-nb.info

Table 3: Common Parameters in HPLC/UPLC Method Development

| Parameter | Description | Typical Range/Options |

| Stationary Phase | The solid packing material in the column. | C18, C8, Silica (B1680970), Chiral Phases |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile, Methanol, Water, Buffers |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min (HPLC) |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of specific dienone compounds, such as this compound, from complex reaction mixtures or natural extracts are critical for obtaining material of sufficient purity for further spectroscopic analysis, bioactivity screening, or use as an analytical standard. Preparative chromatography is a cornerstone technique for this purpose, capable of separating compounds based on their differential partitioning between a stationary phase and a mobile phase. evotec.com The selection of the appropriate chromatographic method is dictated by the physicochemical properties of the target compound and the impurities present.

For dienones, which are often relatively nonpolar, normal-phase chromatography is a common and effective approach. Flash column chromatography, a rapid variant of preparative liquid chromatography, is frequently employed for the purification of synthetic dienone derivatives. umn.edugoogle.com This technique typically utilizes silica gel as the stationary phase due to its polarity and cost-effectiveness. The mobile phase usually consists of a mixture of nonpolar and moderately polar solvents, such as alkanes (e.g., pentane, hexanes) and ethers (e.g., diethyl ether), allowing for fine-tuning of the separation. google.comgoogle.com

In the context of purifying compounds structurally similar to this compound, such as other substituted nona-dienones, specific methodologies have been documented. For instance, the purification of (Z)-5-tert-butyl-7-methylnon-5-en-3-yn-2-one was achieved using gradient chromatography on silica gel with a pentane-ether mobile phase. google.com Similarly, flash chromatography with a pentane-ether solvent system on a silica gel column has been successfully used to purify related dienols, which are precursors to dienones. google.com The progress of the purification is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired compound, which are then combined and concentrated to yield the purified product.

Below is a data table outlining typical parameters for the preparative flash chromatography of a dienone compound based on methodologies for similar structures.

Table 1: Illustrative Parameters for Preparative Flash Chromatography of a Dienone

| Parameter | Description | Details | Source(s) |

| Technique | Separation Method | Flash Column Chromatography | umn.edugoogle.com |

| Stationary Phase | Adsorbent Material | Silica Gel | google.comgoogle.com |

| Mobile Phase | Eluent System | Pentane-Ether Gradient (e.g., 98:2 to 9:1) | google.comgoogle.com |

| Detection | Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | google.comgoogle.com |

| Post-Purification | Solvent Removal | Concentration under reduced pressure | google.com |

Rigorous Analytical Method Validation in Dienone Research

To ensure that data generated in the study of dienones are reliable, repeatable, and accurate, the analytical methods used for their quantification and characterization must undergo rigorous validation. particle.dkresearchgate.net Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. chromatographyonline.com This process is crucial for quality control, stability studies, and impurity profiling in pharmaceutical and chemical research. particle.dk The validation process examines several key parameters as outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). particle.dkeuropa.eu

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. europa.eu For dienone research, this typically involves methods for assaying the main compound and quantifying impurities. The validation process provides an assurance of reliability during normal use. chromatographyonline.com

Key validation parameters include:

Accuracy : This measures the closeness of test results to a true or accepted reference value. For dienones, accuracy can be assessed by analyzing samples with known concentrations (e.g., a spiked placebo or a reference standard) and calculating the percent recovery. chromatographyonline.comglobalresearchonline.net Data from a minimum of nine determinations over at least three concentration levels are typically required. chromatographyonline.com

Precision : This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). chromatographyonline.com The precision is reported as the relative standard deviation (RSD).

Linearity : This is the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net Linearity is typically determined by analyzing a series of at least five concentrations of the analyte and is evaluated by the correlation coefficient (r²) of the regression line. globalresearchonline.net

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). globalresearchonline.net It provides an indication of the method's reliability during normal usage. chromatographyonline.com

The following table summarizes typical acceptance criteria for these validation parameters in analytical method validation.

Table 2: General Acceptance Criteria for Analytical Method Validation

| Parameter | Measurement | Typical Acceptance Criteria | Source(s) |

| Accuracy | Percent Recovery | 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities | chromatographyonline.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 2% | chromatographyonline.com |

| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 2% | chromatographyonline.com |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | globalresearchonline.net |

| Range | Verified Interval | 80% - 120% of test concentration for assay | demarcheiso17025.com |

| LOD | Signal-to-Noise Ratio | Typically 3:1 | globalresearchonline.net |

| LOQ | Signal-to-Noise Ratio | Typically 10:1 | chromatographyonline.comglobalresearchonline.net |

| Robustness | System Suitability Parameters | System suitability must pass after parameter variations | globalresearchonline.net |

Biological and Bioactivity Investigations of Dienones

Antimicrobial Properties

No research data was identified regarding the antimicrobial properties of 6-Methylnona-4,7-dien-2-one.

Specific studies evaluating the antibacterial activity of this compound against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa could not be located in the searched scientific literature.

There is currently no available research investigating the potential antifungal or antiviral properties of this compound.

Mechanistic studies, including molecular docking simulations of this compound against bacterial targets like DNA gyrase B, have not been reported in the available scientific literature.

Antiproliferative and Anticancer Activities

No published data was found concerning the antiproliferative or anticancer activities of this compound.

There are no available reports on the in vitro screening of this compound in cancer cell lines, including the MCF-7 human breast carcinoma cell line.

Information regarding the impact of this compound on cellular processes such as mitotic progression or tubulin polymerization is not available in the current body of scientific research.

Identification of Molecular Targets and Binding Site Analysis (e.g., Colchicine-binding site)

While direct studies identifying the specific molecular targets of this compound are not extensively documented in publicly available research, the broader class of dienones and related chemical structures have been investigated for their interaction with various biological targets. One significant area of research for compounds with certain structural similarities is their interaction with tubulin, particularly at the colchicine-binding site. nih.govnih.gov

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cellular cytoskeleton. nih.gov These microtubules play a vital role in cell division, structure, and intracellular transport. The colchicine-binding site is a specific pocket on the tubulin protein where molecules can bind and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov This makes it a promising target for the development of novel antitumor agents. nih.gov

Numerous compounds are known to interact with the colchicine-binding site, including colchicine (B1669291) itself, combretastatins, and various synthetic molecules. nih.govmedchemexpress.com Research into the structure-activity relationships of these compounds has revealed key structural features that are favorable for binding. For instance, studies on 2-aryl-4-amide-quinoline derivatives, which are tubulin polymerization inhibitors, have shown that specific substitutions, such as a 6-methyl group, can significantly improve activity. nih.gov While these are different molecules, the principle of how a methyl group at a specific position can influence binding affinity is a relevant concept in medicinal chemistry.

The binding of a ligand to the colchicine site, located at the interface between α and β-tubulin heterodimers, physically blocks the curved-to-straight conformational change required for tubulin polymerization. nih.gov This disruption of microtubule dynamics is the primary mechanism of action for many colchicine-binding site inhibitors. nih.govmedchemexpress.com

Although no direct evidence links this compound to the colchicine-binding site, the study of related structures and the general principles of medicinal chemistry suggest that its dienone scaffold could potentially interact with biological targets. Further research, including computational modeling and in vitro binding assays, would be necessary to determine if this compound or its derivatives have any affinity for the colchicine-binding site or other molecular targets.

Role as Aroma and Flavor Compounds

This compound is recognized as a significant contributor to the aroma and flavor profiles of various products, most notably in the food and tobacco industries. acs.orgfoodb.calookchem.com Its organoleptic properties are often described as fruity, melon-like, and having a distinct tobacco note. foodb.cathegoodscentscompany.com This compound is classified as a flavoring agent and has been evaluated for its use in food. nih.govnih.gov

Contribution to Organoleptic Profiles in Food and Tobacco Products

In the context of tobacco, this compound (sometimes referred to by synonyms such as solanone) is considered a key flavor substance. acs.orgresearchgate.net It is one of several volatile compounds that contribute to the unique aroma and flavor characteristics of different varieties of flue-cured and cigar tobacco. acs.orgresearchgate.net The presence and concentration of this and other aroma compounds are critical in evaluating the quality and commercial value of tobacco. asianpubs.org

The table below summarizes the findings from various studies on the organoleptic properties of this compound.

| Product | Organoleptic Description | Significance | Reference |

| Food | Fruity, melon, tobacco | Flavoring agent | foodb.ca |

| Tobacco | Fruity, melon, tobacco, floral | Key flavor and aroma compound | acs.orgthegoodscentscompany.comnih.govresearchgate.net |

Studies on Flavor Enhancement through Microbial Fermentation

Microbial fermentation is a critical process in the production of various foods and tobacco products, significantly influencing the final flavor and aroma profile. Research has shown that specific microorganisms can enhance the concentration of desirable flavor compounds, including this compound. researchgate.netpakbs.orgpakbs.org

In the context of reconstituted tobacco, studies have investigated the use of "aroma-enhancing bacteria" to improve its sensory characteristics. pakbs.orgpakbs.org One particular study demonstrated that fermentation with a strain of Klebsiella (designated as H8) led to a significant increase in the content of several aroma components. pakbs.orgpakbs.org Notably, the concentration of (E)-5-isopropyl-8-methylnona-6,8-dien-2-one (a synonym for a related dienone) increased by 84.29% after fermentation with this strain. pakbs.org The total content of aroma components in the reconstituted tobacco extracts was substantially higher in the fermented group compared to the control group. pakbs.orgpakbs.org

The table below details the impact of microbial fermentation on the concentration of a related dienone, as reported in a study on reconstituted tobacco.

| Microorganism | Substrate | Compound | Increase in Concentration | Reference |

| Klebsiella sp. H8 | Reconstituted Tobacco | (E)-5-isopropyl-8-methylnona-6,8-dien-2-one | 84.29% | pakbs.org |

Other Biological Activities (e.g., Antiplasmodial activity of related chromanes)

While direct studies on the antiplasmodial activity of this compound are limited, research into structurally related compounds, such as chromanes derived from dienones, has shown some biological activity. nih.gov Chromanes and chromenes isolated from the plant Koeberlinia spinosa have been evaluated for their effects against Plasmodium falciparum, the parasite that causes malaria. nih.gov

In one study, several new chromane (B1220400) and chromene compounds were isolated and their structures elucidated. nih.gov Some of these compounds, which share biosynthetic origins with dienone structures, exhibited weak antiplasmodial activity. nih.gov This suggests that while the specific dienone may not have been tested, its broader chemical class is of interest in the search for new antimalarial agents.

The search for new antiplasmodial agents is a significant area of research, with various natural and synthetic compounds being investigated. nih.govmalariaworld.orgphcogres.commdpi.com The criteria for activity are often categorized based on the IC50 value (the concentration of a substance required to inhibit the growth of the parasite by 50%). For instance, an IC50 of less than 1 µM is considered excellent or potent activity. nih.gov While the chromanes related to dienones showed only weak activity, this finding still contributes to the broader understanding of the structure-activity relationships for antiplasmodial compounds. nih.gov

The table below summarizes the findings on the antiplasmodial activity of chromanes related to dienones.

| Compound Class | Source | Activity | Significance | Reference |

| Chromanes and Chromenes | Koeberlinia spinosa | Weak antiplasmodial activity | Provides insights into the potential for related structures to have biological activity. | nih.gov |

Theoretical and Computational Studies of Dienones

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the fundamental properties of molecules. These methods are pivotal in understanding the intrinsic characteristics of dienones.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is widely employed to determine optimized molecular geometries, where the molecule resides in its lowest energy state, and to analyze its electronic properties. scirp.orgmdpi.com For a dienone like 6-Methylnona-4,7-dien-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict key structural and electronic parameters. nih.govmdpi.com

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Electronic structure analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and kinetic stability. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative DFT Results)

| Parameter | Value | Description |

|---|---|---|

| Selected Bond Lengths (Å) | ||

| C4=C5 | 1.34 Å | Length of the first double bond in the dienone system. |

| C7=C8 | 1.33 Å | Length of the second double bond in the dienone system. |

| C2=O | 1.22 Å | Length of the carbonyl double bond. |

| **Selected Bond Angles (°) ** | ||

| C3-C4-C5 | 121.5° | Angle indicating the geometry around the sp2 carbon. |

| C6-C7-C8 | 123.0° | Angle associated with the second double bond. |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating ionization potential. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron affinity. |

Note: The data in this table are illustrative examples based on typical DFT calculations for unsaturated ketones and are intended to represent the type of information generated.

Computational methods are highly effective in predicting spectroscopic data, which is essential for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) with considerable accuracy. modgraph.co.ukgrafiati.comresearchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule like this compound. researchgate.net These predictions are valuable for assigning experimental spectra and verifying proposed structures. nsf.gov

UV-Vis absorption spectra, which provide information about electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in the UV-Vis spectrum. For a dienone, characteristic n→π* and π→π* transitions are expected and can be computationally modeled.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value | Assignment/Transition |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.0-6.5 ppm | Olefinic protons (H4, H5, H7, H8) |

| Chemical Shift (δ) | 2.1 ppm | Methyl protons adjacent to carbonyl (H1) | |

| Chemical Shift (δ) | 1.0 ppm | Methyl protons on C6 | |

| ¹³C NMR | Chemical Shift (δ) | ~208 ppm | Carbonyl carbon (C2) |

| Chemical Shift (δ) | 125-145 ppm | Olefinic carbons (C4, C5, C7, C8) | |

| UV-Vis | λmax | ~315 nm | n→π* transition |

Note: These are representative values. Actual shifts depend on the specific conformation and solvent, which can be included in the computational model. researchgate.net

One of the most powerful applications of computational chemistry is in the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. acs.org

A classic reaction involving dienones is the dienone-phenol rearrangement, where a cyclohexadienone rearranges to a stable phenol (B47542) in the presence of acid. wikipedia.orgresearchgate.net Computational studies can model this process by:

Calculating the structures and energies of the starting dienone, the protonated intermediate, the transition state for the alkyl or aryl group migration, and the final phenol product.

Determining the activation energy (the energy barrier from the intermediate to the transition state), which provides insight into the reaction rate.

Comparing the energy barriers for the migration of different groups to predict which group is more likely to move, thereby explaining the regioselectivity of the reaction. wikipedia.org

This approach allows for a detailed, step-by-step understanding of the reaction pathway that is often difficult to access through experimental means alone.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic details of molecules, molecular modeling and simulation techniques are often used to study the behavior of larger systems and the dynamic properties of molecules, such as conformational changes and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds. libretexts.orglumenlearning.com These different arrangements are not isomers, as they can interconvert freely without breaking bonds. libretexts.orgbyjus.com For a flexible molecule like this compound, there are numerous possible conformations due to rotation around its C-C single bonds.

Computational methods, including both molecular mechanics and quantum chemistry, can be used to explore the potential energy surface associated with these rotations. lumenlearning.com By calculating the relative energies of different conformers (e.g., staggered vs. eclipsed), it is possible to identify the most stable, low-energy conformations that the molecule is most likely to adopt. byjus.com For the (E) and (Z) isomers of the dienone, computational analysis can determine their most stable three-dimensional shapes, which is crucial for understanding their physical properties and biological activity. researchgate.net

Table 3: Illustrative Conformational Analysis of this compound around the C5-C6 Bond

| Dihedral Angle (H-C5-C6-H) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 60° | Gauche | 0.8 | Less Stable |

Note: This table illustrates the energy difference between gauche and anti conformations, a key principle in conformational analysis. lumenlearning.com

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemmethod.comresearchgate.net This method is fundamental in drug design and medicinal chemistry for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govkallipos.gr

For this compound, docking studies could be performed to explore its potential interaction with various enzymes or protein receptors. The process involves:

Obtaining the 3D structure of the target protein, often from a public repository like the Protein Data Bank. chemmethod.com

Generating a low-energy 3D conformation of the ligand, this compound, using methods described in section 7.2.1.

Using docking software to systematically place the ligand in the binding site of the protein and score the different poses based on factors like intermolecular forces.

The output includes a predicted binding energy (in kcal/mol), which indicates the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds and van der Waals contacts with specific amino acid residues in the protein's active site. chemmethod.combezmialem.edu.tr

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target